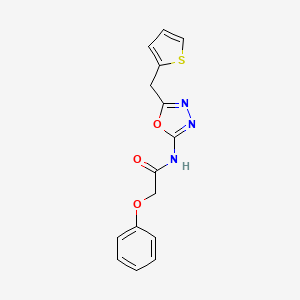

2-phenoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-phenoxy-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c19-13(10-20-11-5-2-1-3-6-11)16-15-18-17-14(21-15)9-12-7-4-8-22-12/h1-8H,9-10H2,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTQZJGQTYRQEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Thiophene Moiety: The thiophene group can be introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with a suitable electrophile.

Attachment of the Phenoxy Group: The phenoxy group can be attached through an etherification reaction, where a phenol derivative reacts with an alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and solvent systems that favor the desired reactions.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Alkyl halides, phenol derivatives, and bases for etherification reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds.

Biology: It has shown potential as an antimicrobial and antioxidant agent, making it useful in biological research.

Medicine: The compound has been investigated for its cytotoxic and anti-inflammatory properties, which could lead to the development of new therapeutic agents.

Industry: Its chemical stability and reactivity make it suitable for use in the production of polymers, dyes, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity.

Comparison with Similar Compounds

Key Observations :

- Thiophene vs.

- Phenoxy vs. Sulfanyl/Arylthio: The phenoxy group increases lipophilicity (logP) compared to sulfanyl or arylthio moieties, which could improve blood-brain barrier penetration but reduce aqueous solubility .

Physicochemical Properties

Comparative data from analogues suggest the following trends:

Notes:

Antimicrobial Activity

- The 4-acetamidophenyl derivative () showed exceptional activity against S. aureus, suggesting that electron-withdrawing groups (e.g., acetamido) enhance bacterial membrane disruption .

- Trimethoxyphenyl derivatives () exhibited broad-spectrum antifungal activity, attributed to the methoxy groups’ role in hydrogen bonding with fungal enzymes .

Enzyme Inhibition

- Indole-containing derivatives () demonstrated dual LOX and BChE inhibition, highlighting the role of aromatic heterocycles in targeting multiple enzyme classes .

- SIRT2 inhibitors () with 3-methoxybenzyl groups achieved sub-micromolar IC₅₀ values, emphasizing the importance of alkyl-linked aromatic substituents in enzyme active-site binding .

Biological Activity

2-phenoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and neuroprotective research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound features a phenoxy group linked to an acetamide moiety and a thiophenylmethyl-substituted oxadiazole. The structural formula can be represented as follows:

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to the oxadiazole structure. A notable study demonstrated that derivatives of oxadiazole exhibited significant inhibitory activity against the dengue virus. The most potent compounds showed submicromolar activity against all four serotypes of the virus, indicating a promising avenue for developing antiviral agents targeting viral polymerases .

Table 1: Antiviral Activity of Oxadiazole Derivatives

| Compound Name | IC50 (µM) | Virus Targeted |

|---|---|---|

| Compound A | 0.5 | Dengue Virus |

| Compound B | 0.8 | Dengue Virus |

| This compound | TBD | TBD |

Cholinesterase Inhibition

Another significant aspect of biological activity for this class of compounds is their potential as cholinesterase inhibitors. A study focused on similar oxadiazole derivatives reported that certain compounds displayed strong inhibition against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's .

Table 2: Inhibition Potency Against Cholinesterases

| Compound Name | hAChE IC50 (µM) | hBChE IC50 (µM) |

|---|---|---|

| Compound C | 0.907 | 1.085 |

| Compound D | TBD | TBD |

| This compound | TBD | TBD |

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with specific enzyme targets. For instance, the cholinesterase inhibition suggests that it may bind to the active sites of these enzymes, preventing substrate hydrolysis and enhancing neurotransmitter availability in synaptic clefts.

Case Studies

A recent case study evaluated the neuroprotective effects of compounds similar to this compound in an Alzheimer’s disease model using rat subjects. The results indicated significant behavioral improvements in cognitive tests such as the Y-maze and Morris water maze tests when treated with these compounds compared to control groups .

Table 3: Behavioral Improvements in Rat Models

| Test Type | Control Group Performance (%) | Treated Group Performance (%) |

|---|---|---|

| Y-maze | 40 | 75 |

| Morris Water Maze | 30 | 65 |

Q & A

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Methodological Answer:

- Optimize reaction conditions (temperature: 60–80°C; solvent: DMF or dichloromethane; reaction time: 6–12 hours) to favor oxadiazole ring formation and minimize side products .

- Use TLC to monitor intermediate steps and column chromatography for purification .

- Control regioselectivity during thiophene-methylation by adjusting stoichiometry of reagents (e.g., thiophene-2-carbaldehyde and hydrazine derivatives) .

Q. What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR spectroscopy : Analyze and signals to confirm acetamide, oxadiazole, and thiophene moieties (e.g., thiophene protons at δ 6.8–7.5 ppm) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H] for CHNOS) and fragmentation patterns .

- Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Q. How should initial biological screening be designed to assess its therapeutic potential?

Methodological Answer:

- Conduct in vitro assays against bacterial/fungal strains (e.g., S. aureus, E. coli) using MIC (Minimum Inhibitory Concentration) protocols .

- Evaluate anticancer activity via MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC calculations .

- Use positive controls (e.g., ciprofloxacin for antimicrobial tests, cisplatin for cytotoxicity) to benchmark activity .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported biological activity data?

Methodological Answer:

- Perform biochemical assays (e.g., enzyme inhibition kinetics for COX-2 or Topoisomerase II) to identify primary targets .

- Use molecular docking (AutoDock Vina) to model interactions with proteins (e.g., PDB ID: 1CX2 for COX-2) and validate with mutagenesis studies .

- Address assay variability by standardizing cell lines, culture conditions, and solvent controls (DMSO ≤0.1% v/v) .

Q. What strategies can elucidate the impact of structural modifications on bioactivity?

Methodological Answer:

- Synthesize analogs with varied substituents (e.g., halogenated phenyl rings, alkyl groups) and compare SAR (Structure-Activity Relationship) .

- Use QSAR models (e.g., CoMFA) to correlate electronic (HOMO-LUMO gaps) and steric parameters with activity .

- Example: Replacing thiophene with furan reduces antimicrobial potency but enhances solubility (logP reduction by ~0.5) .

Q. How can spectral data inconsistencies be resolved during characterization?

Methodological Answer:

- Employ 2D NMR techniques (HSQC, HMBC) to assign overlapping signals (e.g., oxadiazole C=O vs. acetamide C=O) .

- Validate crystallinity via X-ray diffraction (SHELX refinement; -factor < 5%) to resolve tautomeric ambiguities .

- Cross-validate with FTIR (e.g., N-H stretch at ~3300 cm, C=O at ~1680 cm) .

Q. What computational methods predict electronic properties influencing reactivity?

Methodological Answer:

- Perform DFT calculations (B3LYP/6-31G**) to map MESP (Molecular Electrostatic Potential) and identify nucleophilic/electrophilic sites .

- Analyze HOMO-LUMO gaps to predict charge-transfer interactions with biological targets (e.g., lower gaps correlate with higher activity) .

- Example: Thiophene’s electron-rich π-system enhances binding to hydrophobic enzyme pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.